![molecular formula C52H46ClN4O6P B14263690 2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride CAS No. 159334-67-5](/img/structure/B14263690.png)
2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[99313,6113,1608,23018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride is a complex organic compound with a highly intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the various functional groups. Common synthetic routes may include:
Step 1: Formation of the core hexacyclic structure through cyclization reactions.
Step 2: Introduction of the tetraphenyl groups via Friedel-Crafts alkylation.
Step 3: Addition of the phosphonium group through a nucleophilic substitution reaction.
Step 4: Attachment of the hydroxyethoxyethoxy groups via etherification reactions.
Industrial Production Methods
Industrial production of such a complex compound would require precise control of reaction conditions, including temperature, pressure, and pH. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The phosphonium group can be reduced to a phosphine.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or tosylates in the presence of a strong base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of phosphines.
Substitution: Formation of new ether derivatives.
Applications De Recherche Scientifique
This compound’s unique structure and functional groups make it valuable in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its phosphonium group, which can target mitochondria.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylphosphonium chloride: Similar structure but lacks the hydroxyethoxyethoxy groups.
Hexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa derivatives: Similar core structure but different functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the phosphonium group, in particular, distinguishes it from other similar compounds and enhances its potential for biological and industrial applications.
Propriétés
| 159334-67-5 | |
Formule moléculaire |
C52H46ClN4O6P |
Poids moléculaire |
889.4 g/mol |
Nom IUPAC |
2-[2-[[22-[2-(2-hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C52H46N4O6P.ClH/c57-29-31-59-33-35-61-63(62-36-34-60-32-30-58)55-45-25-26-46(55)51(39-17-9-3-10-18-39)43-23-24-44(54-43)52(40-19-11-4-12-20-40)48-28-27-47(56(48)63)50(38-15-7-2-8-16-38)42-22-21-41(53-42)49(45)37-13-5-1-6-14-37;/h1-28,57-58H,29-36H2;1H/q+1;/p-1 |
Clé InChI |
ZYVRCAXRVADBSQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(OCCOCCO)OCCOCCO)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



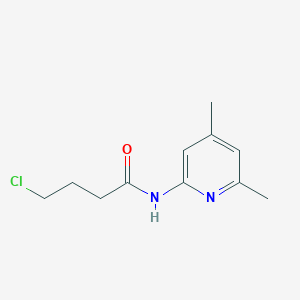
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
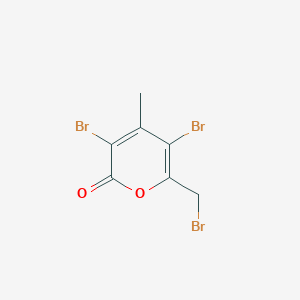


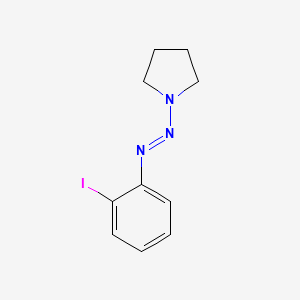
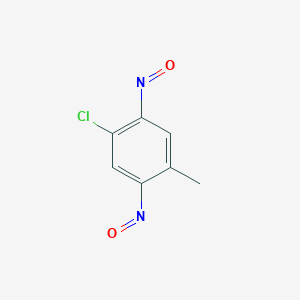
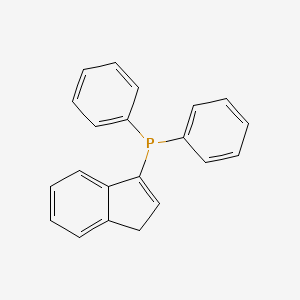

![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
